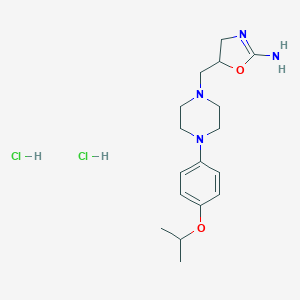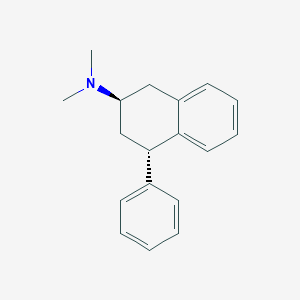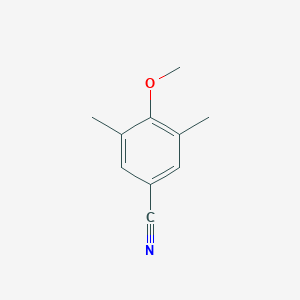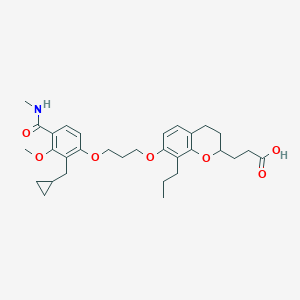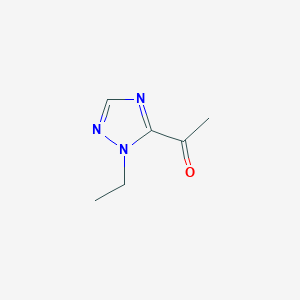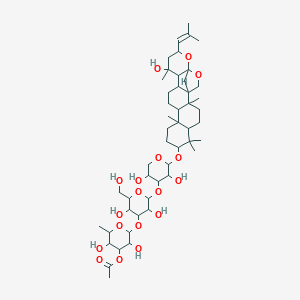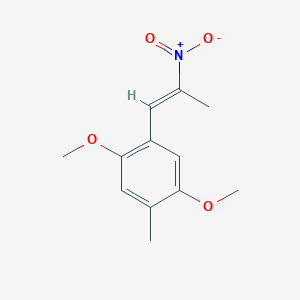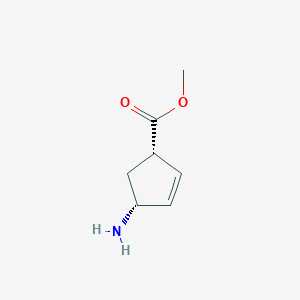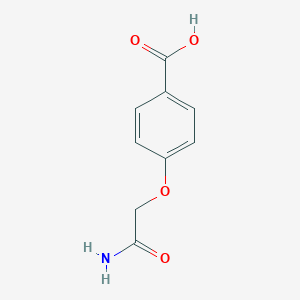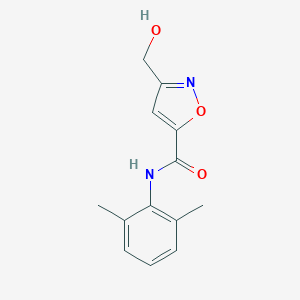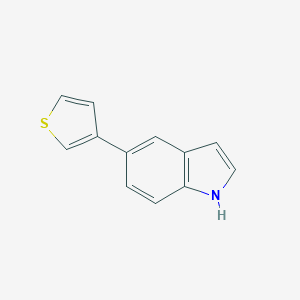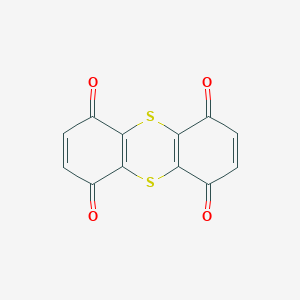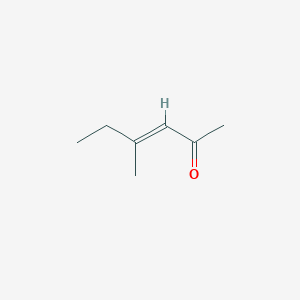
4-Methyl-3-hexen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-hexen-2-one, also known as Methyl jasmonate, is a natural organic compound that is commonly found in several plants. It is known for its unique fragrance, which is often described as green, fruity, and slightly floral. The compound has been the subject of numerous scientific studies, primarily due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-hexen-2-one jasmonate is complex and involves multiple pathways. It is known to interact with various receptors in plants and animals, leading to the activation of several signaling cascades. In plants, the compound is thought to induce the expression of genes involved in stress responses, leading to the synthesis of secondary metabolites such as phytoalexins and terpenoids. In animals, 4-Methyl-3-hexen-2-one jasmonate has been found to activate several pathways involved in inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3-hexen-2-one jasmonate has been shown to have several biochemical and physiological effects in plants and animals. In plants, the compound has been found to induce the synthesis of secondary metabolites, leading to increased resistance against pests and diseases. In animals, 4-Methyl-3-hexen-2-one jasmonate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to induce apoptosis in cancer cells and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3-hexen-2-one jasmonate has several advantages for lab experiments, primarily due to its unique properties. It is a natural compound that is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment for its extraction and purification.
Direcciones Futuras
There are several potential future directions for the study of 4-Methyl-3-hexen-2-one jasmonate. In agriculture, the compound could be used to enhance the production of secondary metabolites in crops, leading to increased resistance against pests and diseases. In medicine, 4-Methyl-3-hexen-2-one jasmonate could be further studied for its potential anti-cancer and anti-inflammatory properties. In biotechnology, the compound could be used to induce gene expression in plants and to study the molecular mechanisms of stress responses. Overall, the study of 4-Methyl-3-hexen-2-one jasmonate has the potential to lead to significant advancements in various fields of science.
Métodos De Síntesis
4-Methyl-3-hexen-2-one jasmonate can be synthesized in the laboratory through various methods, including the oxidation of cis-3-hexen-1-ol or the condensation of methyl vinyl ketone with acetaldehyde. However, the most common method involves the extraction of the compound from Jasminum grandiflorum, a plant species that is native to India and Egypt.
Aplicaciones Científicas De Investigación
4-Methyl-3-hexen-2-one jasmonate has been extensively studied for its potential applications in various fields of science. In agriculture, it has been shown to enhance the production of secondary metabolites in plants, leading to increased resistance against pests and diseases. In medicine, the compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 4-Methyl-3-hexen-2-one jasmonate has been used as a tool to induce gene expression in plants and to study the molecular mechanisms of stress responses.
Propiedades
Número CAS |
146071-95-6 |
|---|---|
Nombre del producto |
4-Methyl-3-hexen-2-one |
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(E)-4-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h5H,4H2,1-3H3/b6-5+ |
Clave InChI |
BGTFWRDJZNCBCV-AATRIKPKSA-N |
SMILES isomérico |
CC/C(=C/C(=O)C)/C |
SMILES |
CCC(=CC(=O)C)C |
SMILES canónico |
CCC(=CC(=O)C)C |
Sinónimos |
3-Hexen-2-one, 4-methyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



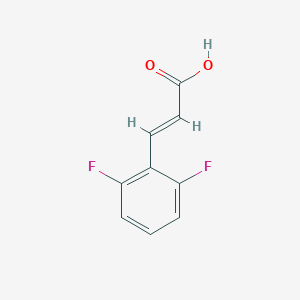
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
